molecular formula C7H12F3NO B1425735 2,2-Dimethyl-6-(trifluoromethyl)morpholine CAS No. 1478030-16-8

2,2-Dimethyl-6-(trifluoromethyl)morpholine

Cat. No. B1425735
M. Wt: 183.17 g/mol
InChI Key: UJMIFBJIOQFGBT-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-6-(trifluoromethyl)morpholine” is a chemical compound with the molecular formula C7H12F3NO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-6-(trifluoromethyl)morpholine” consists of a six-membered ring containing two heteroatoms, oxygen and nitrogen . The molecular weight of this compound is 183.17 g/mol .


Physical And Chemical Properties Analysis

“2,2-Dimethyl-6-(trifluoromethyl)morpholine” is a liquid at room temperature . It has a molecular weight of 183.17 g/mol .

Scientific Research Applications

Antifungal Applications

2,2-Dimethyl-6-(trifluoromethyl)morpholine derivatives have shown promising results as broad-spectrum antifungal agents. The introduction of a gem-dimethyl on the 6-position of the morpholin-2-one core significantly improved plasmatic stability while maintaining in vitro antifungal activity. These derivatives exhibited fungicidal activity against Candida species and demonstrated broad antifungal activity against various fungi species, including molds and dermatophytes. An optimized derivative, N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, showed potent antifungal properties and in vivo efficacy in a murine model of systemic Candida albicans infection, significantly reducing fungal load in kidneys (Bardiot et al., 2015).

Neurokinin-1 Receptor Antagonism

A derivative incorporating 2,2-Dimethyl-6-(trifluoromethyl)morpholine, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrated high affinity and orally active antagonism towards the human neurokinin-1 (h-NK(1)) receptor. This compound, suitable for both intravenous and oral administration, showed significant efficacy in pre-clinical tests relevant to clinical outcomes in emesis and depression due to its long central duration of action and high water solubility (Harrison et al., 2001).

Heterocyclic Scaffold Synthesis

Dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate, a derivative, was synthesized in optically pure form and used as a versatile "chemical multitalent" for the easy transformation into valuable heterocyclic building blocks. This adaptation demonstrates the compound's utility in the synthesis of important heterocyclic scaffolds, highlighting its versatility in organic synthesis and potential applications in pharmaceutical research (Pandey et al., 2012).

Photophysics and Biomolecular Binding

New series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines synthesized via Buchwald–Hartwig amination exhibited interesting photophysical properties, including intraligand and charge-transfer type transitions. These compounds, particularly morpholinyl- and pyrrolidinyl-substituted quinolines, demonstrated strong interactions with calf thymus DNA (ct-DNA), suggesting potential applications in biomolecular binding studies for drug discovery and development (Bonacorso et al., 2018).

Safety And Hazards

“2,2-Dimethyl-6-(trifluoromethyl)morpholine” is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2-dimethyl-6-(trifluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c1-6(2)4-11-3-5(12-6)7(8,9)10/h5,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMIFBJIOQFGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-6-(trifluoromethyl)morpholine

CAS RN

1478030-16-8
Record name 2,2-dimethyl-6-(trifluoromethyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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